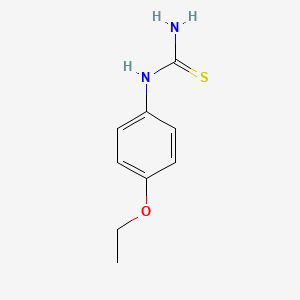

1-(4-Ethoxyphenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-ethoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-2-12-8-5-3-7(4-6-8)11-9(10)13/h3-6H,2H2,1H3,(H3,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLYTNIXHPCRCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10236752 | |

| Record name | Urea, 1-(p-ethoxyphenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880-29-5 | |

| Record name | N-(4-Ethoxyphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=880-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, 1-(p-ethoxyphenyl)-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 880-29-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, 1-(p-ethoxyphenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxyphenylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 1-(4-Ethoxyphenyl)thiourea

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(4-Ethoxyphenyl)thiourea

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, a compound of interest in medicinal chemistry and materials science. Thiourea derivatives are a significant class of organic compounds, recognized for their wide range of biological activities and utility as versatile intermediates in the synthesis of heterocyclic systems.[1][2] This document outlines a reliable and efficient synthetic protocol, explains the underlying reaction mechanism, and presents a multi-technique approach for structural elucidation and purity confirmation. The methodologies are designed for researchers, chemists, and professionals in drug development, offering both practical experimental details and the theoretical basis for each procedure.

Strategic Overview: Synthesis Pathway and Rationale

The synthesis of N-aryl thioureas is a fundamental transformation in organic chemistry. Among the various established methods, the reaction of an aromatic amine with a source of thiocyanate in an acidic medium is one of the most direct and cost-effective routes.[3] This pathway avoids the use of hazardous reagents like thiophosgene or the multi-step preparation of isothiocyanates.

Our selected strategy involves the reaction of 4-ethoxyaniline with ammonium thiocyanate, utilizing hydrochloric acid as a catalyst. The acid is crucial as it protonates the thiocyanate anion, generating thiocyanic acid (HSCN) in situ. This species then isomerizes to the highly reactive isothiocyanic acid (HN=C=S), which readily undergoes nucleophilic attack by the primary amine group of 4-ethoxyaniline to form the target thiourea derivative. This method is noted for its operational simplicity, high yield, and the use of readily available starting materials.[3]

Caption: High-level overview of the synthesis workflow.

Detailed Experimental Protocol: Synthesis

This protocol details the laboratory-scale synthesis of this compound.

Reagents and Equipment

-

4-Ethoxyaniline (p-phenetidine), C₈H₁₁NO[4]

-

Ammonium thiocyanate, NH₄SCN[5]

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4-ethoxyaniline (e.g., 0.1 mol), ammonium thiocyanate (e.g., 0.12 mol), and 50 mL of deionized water.

-

Acidification: While stirring, slowly add concentrated hydrochloric acid (e.g., 8 mL). The addition is exothermic and should be done cautiously. The acid acts as a catalyst to facilitate the formation of the isothiocyanate intermediate.[3]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100-105°C) using a heating mantle. Continue refluxing with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature. Further cool the flask in an ice bath for 30-60 minutes to maximize the precipitation of the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water to remove unreacted ammonium thiocyanate and other water-soluble impurities.

-

Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum or in a desiccator. The expected product is a white or off-white crystalline solid.[6]

Comprehensive Characterization

Structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques. Each method provides complementary information, leading to an unambiguous identification of the synthesized molecule.

Caption: Workflow for the structural elucidation of the synthesized compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂OS | [6][7] |

| Molecular Weight | 196.27 g/mol | [7] |

| Appearance | White to off-white crystalline solid | [6] |

| Melting Point | ~173°C | [6] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the key functional groups present in the molecule. The presence of N-H, C=S, and C-O-C ether stretches, and the absence of isothiocyanate (~2100 cm⁻¹) peaks, confirm the formation of the desired product.[8]

Protocol: A small amount of the dried sample is mixed with KBr powder and pressed into a thin pellet for analysis. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3400 - 3100 | N-H Stretching | Amine / Amide (Thiourea NH) |

| 3100 - 3000 | C-H Stretching | Aromatic C-H |

| 2980 - 2850 | C-H Stretching | Aliphatic C-H (Ethoxy group) |

| ~1600, ~1510 | C=C Stretching | Aromatic Ring |

| ~1350 - 1200 | C=S Stretching | Thiocarbonyl |

| ~1240 | C-O-C Stretching | Aryl-Alkyl Ether |

Note: The C=S stretch can be weak and may couple with other vibrations.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol: The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, for analysis. DMSO-d₆ is often preferred for thioureas as it allows for the clear observation of exchangeable N-H protons.

¹H NMR Spectroscopy:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | Broad Singlet | 1H | Ar-NH -C=S |

| ~7.8 | Broad Singlet | 2H | C=S(-NH₂ ) |

| ~7.3 | Doublet | 2H | Aromatic H (ortho to NH) |

| ~6.9 | Doublet | 2H | Aromatic H (ortho to OEt) |

| ~4.0 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |

¹³C NMR Spectroscopy:

| Chemical Shift (δ, ppm) | Assignment |

| ~182 | C =S (Thiocarbonyl) |

| ~155 | Aromatic C -O |

| ~131 | Aromatic C -N |

| ~125 | Aromatic C H |

| ~115 | Aromatic C H |

| ~64 | -O-CH₂ -CH₃ |

| ~15 | -O-CH₂-CH₃ |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.[10][11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, providing definitive confirmation of its identity.

Protocol: The sample is analyzed using an Electrospray Ionization (ESI) source.

The primary expected peak will be the molecular ion peak corresponding to the compound's mass.

-

Expected [M+H]⁺: m/z ≈ 197.08

-

Expected [M+Na]⁺: m/z ≈ 219.06

Applications and Significance

This compound and its derivatives are valuable scaffolds in drug discovery. The thiourea moiety is a key pharmacophore that can form multiple hydrogen bonds with biological targets such as enzymes and receptors.[12] This class of compounds has been investigated for a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1][13] Furthermore, they serve as crucial intermediates for synthesizing various sulfur- and nitrogen-containing heterocyclic compounds, which are themselves of significant pharmacological interest.[14]

References

-

Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]

- Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332.

-

Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. ACS Publications. Retrieved from [Link]

- Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327-2332.

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

- Bielenica, A., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-37.

- Tok, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Clinical and Experimental Health Sciences, 12(2), 533-540.

- Tao, H. L. (2016). Study On The Synthesis Technology Of 1-(4-Methoxyphenyl)Thiourea. (Master's thesis). Globe Thesis.

-

ResearchGate. (n.d.). Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(4-ethoxyphenyl)-3-(4-phenylphenyl)thiourea. Retrieved from [Link]

-

Tok, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark. Retrieved from [Link]

-

MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

-

LookChem. (n.d.). 1-(4-ethoxyphenyl)-2-thiourea. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of thiourea. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Thiourea. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Thiourea. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of the thiourea derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Ethoxyphenyl)-3-[1-(4-phenylphenyl)ethylideneamino]thiourea. Retrieved from [Link]

-

European Journal of Chemistry. (n.d.). FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. Retrieved from [Link]

- Wang, Y., et al. (2013). Studies on the Crystal Structure and Properties of N-(2-ethoxyphenyl)-N′-(4-ethoxybenzoyl)-thiourea.

-

National Institute of Standards and Technology (NIST). (n.d.). Thiourea. In NIST Chemistry WebBook. Retrieved from [Link]

- Raza, M. A., et al. (2022). Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation. Bulletin of the Chemical Society of Ethiopia, 36(1), 1-17.

-

ResearchGate. (n.d.). 1H NMR spectrum of (1c) 1-(4-methylphenyl)-3-phenyl-thiourea (CHCl3-d). Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). Thiourea - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChemLite. (n.d.). Thiourea, [1-methyl-1-(4-phenoxyphenyl)ethyl]-. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of phenyl thiourea. Retrieved from [Link]

-

SpectraBase. (n.d.). Thiourea - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Thiourea, 1-(4-acetylphenyl)-3-(4-morpholin-4-ylphenyl)- - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Thiourea, [4-(dimethylamino)phenyl]- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Al-Ghorbani, M., et al. (2025). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Molecules, 30(1), 23.

-

Organic Syntheses. (n.d.). p-THIOCYANODIMETHYLANILINE. Retrieved from [Link]

- Martinez, A., et al. (2020).

-

ResearchGate. (n.d.). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Retrieved from [Link]

-

Wikipedia. (n.d.). Ammonium thiocyanate. Retrieved from [Link]

-

MDPI. (2024). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethoxyaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). One-Step Synthesis of 1-(4,5-Diphenylpyrimidin-2-yl)thiourea. Retrieved from [Link]

-

MDPI. (2021). A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of a procedure for preparing 2-nitro-4-thiocyanoaniline. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Retrieved from [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. globethesis.com [globethesis.com]

- 4. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ammonium thiocyanate - Wikipedia [en.wikipedia.org]

- 6. aoen.lookchem.com [aoen.lookchem.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. ajol.info [ajol.info]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. 1-(4-NITROPHENYL)-2-THIOUREA(3696-22-8) 13C NMR spectrum [chemicalbook.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Ethoxyphenyl)thiourea

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 1-(4-Ethoxyphenyl)thiourea (CAS No: 880-29-5). Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, purification, and detailed characterization of the title compound. It combines theoretical principles with practical, field-proven experimental protocols for spectroscopic and physical analysis. The narrative emphasizes the causal logic behind experimental choices and provides a framework for the robust characterization of thiourea derivatives.

Introduction and Significance

This compound belongs to the N-arylthiourea class of organic compounds, which are distinguished by a thiocarbonyl group flanked by two nitrogen atoms. The thiourea moiety is a versatile functional group, acting as a potent hydrogen bond donor through its N-H protons and a hydrogen bond acceptor via its sulfur atom.[1] This dual capability facilitates specific interactions with biological macromolecules like proteins and enzymes, making thiourea derivatives a subject of intense research in medicinal chemistry.[2][3] They have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][4][5]

The specific compound, this compound, incorporates a 4-ethoxyphenyl group, which modulates its lipophilicity and electronic properties, influencing its pharmacokinetic and pharmacodynamic profile. It serves not only as a potential bioactive agent but also as a crucial intermediate in the synthesis of more complex heterocyclic systems and pharmaceutical ingredients.[6][7] A thorough understanding of its physicochemical properties is therefore fundamental for its application in drug design, materials science, and synthetic chemistry.

Synthesis and Purification

The most common and efficient synthesis of this compound involves the reaction of a primary amine, 4-ethoxyaniline, with a thiocyanate salt in an acidic medium. This method avoids the use of hazardous reagents like carbon disulfide or highly reactive isothiocyanates directly.[7]

Synthetic Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis

Rationale: This protocol is adapted from established methods for synthesizing aryl thioureas from anilines.[7] Using water as a solvent and hydrochloric acid as a catalyst provides a greener and safer alternative to organic solvents and toxic reagents.[8] Refluxing ensures the reaction proceeds to completion.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-ethoxyaniline (e.g., 0.1 mol), ammonium thiocyanate (e.g., 0.11 mol), and deionized water (e.g., 80 mL).

-

Acidification: Slowly add concentrated hydrochloric acid (e.g., 8 mL) to the stirred suspension. The acid catalyzes the in-situ formation of the isothiocyanate intermediate.

-

Reflux: Heat the mixture to reflux (approximately 100°C) and maintain for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (3:7).

-

Isolation: After the reaction is complete, cool the flask to room temperature and then in an ice bath for 1 hour to induce precipitation of the crude product.

-

Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove unreacted starting materials and salts.

-

Purification: The crude product is purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot. Add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to form pure crystals.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60°C to a constant weight.

Physicochemical and Spectroscopic Characterization

A multi-technique approach is essential for the unambiguous identification and purity assessment of the synthesized compound.

Molecular and Physical Properties

The fundamental identifiers and physical constants provide the first layer of characterization.

| Property | Value | Source(s) |

| CAS Number | 880-29-5 | [6][9] |

| Molecular Formula | C₉H₁₂N₂OS | [9][10] |

| Molecular Weight | 196.27 g/mol | [9][10] |

| IUPAC Name | N-(4-ethoxyphenyl)thiourea | [11] |

| Appearance | White to off-white solid/powder | [11] |

| Melting Point | 170 - 173°C | [6][9] |

| InChIKey | QGLYTNIXHPCRCF-UHFFFAOYSA-N | [9][10] |

| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=S)N | [9][10] |

Solubility Profile

Rationale: Solubility is a critical parameter in drug development, affecting bioavailability, and in synthesis, affecting solvent choice for reactions and purification. The ethoxy group increases lipophilicity compared to unsubstituted phenylthiourea.

| Solvent | Qualitative Solubility |

| Water | Sparingly soluble to insoluble |

| Ethanol | Soluble, especially when heated |

| Methanol | Soluble |

| Dichloromethane | Soluble |

| Diethyl Ether | Slightly soluble |

| Hexane | Insoluble |

Protocol: Qualitative Solubility Testing

-

Add ~10 mg of this compound to a test tube.

-

Add 1 mL of the test solvent.

-

Agitate the mixture at room temperature for 1 minute.

-

Observe and record whether the solid dissolves completely, partially, or not at all.

-

If not soluble, gently heat the mixture to determine if solubility increases with temperature.

Spectroscopic Analysis Workflow

Caption: Logical workflow for the structural characterization of the target compound.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in a molecule. The spectrum provides a unique "fingerprint" that confirms the presence of the thiourea core and the ethoxyphenyl substituent.[12][13]

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| 3300 - 3100 | N-H stretching | Confirms the presence of the amine groups in the thiourea moiety. Often appears as two distinct bands for symmetric and asymmetric stretches. |

| 3080 - 3010 | Aromatic C-H stretching | Indicates the presence of the phenyl ring. |

| 2980 - 2850 | Aliphatic C-H stretching | Corresponds to the C-H bonds in the ethyl group (-CH₃, -CH₂). |

| 1600, 1510, 1480 | C=C aromatic ring stretching | Characteristic absorptions for the benzene ring. |

| ~1250 | Ar-O-C asymmetric stretching | Strong band confirming the ethoxy ether linkage. |

| 1170 - 1050 | C=S stretching | A key, though often complex, region for the thiocarbonyl group. Its position is sensitive to substitution and hydrogen bonding.[12] |

Protocol: Acquiring an FT-IR Spectrum (KBr Pellet Method)

-

Grind a mixture of ~1 mg of the sample and ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer a small amount of the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum (e.g., from 4000 to 400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides the most detailed information about the molecular structure, confirming the connectivity of atoms and the chemical environment of each nucleus. ¹H and ¹³C NMR are essential for unambiguous structure elucidation.[14][15]

Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆):

-

δ ~9.7-9.5 (s, 1H): N-H proton adjacent to the phenyl ring. The chemical shift is variable and depends on concentration and solvent.

-

δ ~7.8-7.6 (s, 2H): N-H protons of the terminal NH₂ group. These may appear as a single broad singlet.

-

δ ~7.35 (d, J=8.8 Hz, 2H): Aromatic protons (H-2, H-6) ortho to the ethoxy group.

-

δ ~6.90 (d, J=8.8 Hz, 2H): Aromatic protons (H-3, H-5) meta to the ethoxy group.

-

δ ~4.00 (q, J=7.0 Hz, 2H): Methylene protons (-O-CH₂ -CH₃) of the ethoxy group.

-

δ ~1.30 (t, J=7.0 Hz, 3H): Methyl protons (-O-CH₂-CH₃ ) of the ethoxy group.

Expected ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

-

δ ~181.0: Thiocarbonyl carbon (C =S). This is a highly characteristic downfield signal.

-

δ ~155.0: Aromatic carbon C-4 (attached to the oxygen).

-

δ ~131.5: Aromatic carbon C-1 (attached to the nitrogen).

-

δ ~121.0: Aromatic carbons C-2 and C-6.

-

δ ~114.5: Aromatic carbons C-3 and C-5.

-

δ ~63.0: Methylene carbon (-O-CH₂ -CH₃).

-

δ ~14.5: Methyl carbon (-O-CH₂-CH₃ ).

Protocol: NMR Sample Preparation

-

Accurately weigh 10-20 mg of the sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Cap the tube and gently agitate to ensure complete dissolution.

-

Insert the tube into the NMR spectrometer and acquire the ¹H and ¹³C spectra according to standard instrument procedures.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight of the compound, serving as a final confirmation of its identity. The fragmentation pattern can also offer structural clues.

-

Expected Molecular Ion (M⁺˙): m/z = 196. This peak should be clearly visible in the spectrum.

-

Key Fragments: Expect fragmentation corresponding to the loss of the ethoxy group, cleavage of the thiourea C-N bonds, and formation of ions related to the 4-ethoxyaniline moiety.

Protocol: Acquiring an EI Mass Spectrum

-

Dissolve a small amount of the sample (~1 mg) in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC-MS interface.

-

Acquire the spectrum using Electron Ionization (EI) at a standard energy of 70 eV.

Conclusion

The comprehensive characterization of this compound requires a synergistic application of synthetic, physical, and spectroscopic techniques. The protocols and data presented in this guide provide a self-validating system for confirming the identity, purity, and key physicochemical properties of this important compound. This foundational knowledge is indispensable for any researcher or scientist aiming to utilize this compound in further studies, whether for developing new therapeutic agents or for its application as a versatile chemical building block.

References

-

PubChem. (n.d.). 1-(4-Ethoxyphenyl)-3-[1-(4-phenylphenyl)ethylideneamino]thiourea. National Center for Biotechnology Information. Retrieved December 27, 2025, from [Link]

-

CAS Common Chemistry. (n.d.). N-(4-Ethoxyphenyl)thiourea. CAS, a division of the American Chemical Society. Retrieved December 27, 2025, from [Link]

-

Tok, F., Cakir, C., Cam, D., Kirpat, M. M., & Sicak, Y. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Clinical and Experimental Health Sciences, 12(2), 533-540. Retrieved from [Link]

-

Bielenica, A., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-59. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. Retrieved December 27, 2025, from [Link]

-

Hu, J.-H., Xu, L., Wang, J., & Wei, T.-B. (2008). Studies on the Crystal Structure and Properties of N-(2-ethoxyphenyl)-N′-(4-ethoxybenzoyl)-thiourea. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(1), 153-161. Retrieved from [Link]

-

LookChem. (n.d.). 1-(4-ethoxyphenyl)-2-thiourea. Retrieved December 27, 2025, from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved December 27, 2025, from [Link]

-

Taylor & Francis Online. (2008). Studies on the Crystal Structure and Properties of N-(2-ethoxyphenyl)-N′-(4-ethoxybenzoyl)-thiourea. Retrieved December 27, 2025, from [Link]

-

Tao, H. L. (2016). Study On The Synthesis Technology Of 1-(4-Methoxyphenyl)Thiourea. Globe Thesis. Retrieved from [Link]

-

Khan, K. M., et al. (2024). Antileishmanial potential of thiourea-based derivatives: design, synthesis and biological activity. RSC Medicinal Chemistry. Retrieved from [Link]

-

DergiPark. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Retrieved December 27, 2025, from [Link]

-

NIST. (n.d.). Thiourea Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of the thiourea derivatives. Retrieved December 27, 2025, from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). Retrieved December 27, 2025, from [Link]

-

European Journal of Chemistry. (2010). FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). N,N′-Bis(4-ethoxyphenyl)thiourea. Retrieved December 27, 2025, from [Link]

-

Sciencemadness Wiki. (2022). Thiourea. Retrieved from [Link]

-

Ahmed, A. A., et al. (2020). Synthesis and infrared spectroscopic study of N, N'-bis(4- methoxybenzylidene)thiourea with its Co(II) and Ni(II) homobinuclear complexes. FUW Trends in Science & Technology Journal, 5(1), 172-175. Retrieved from [Link]

-

NIST. (n.d.). Thiourea IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Raza, M. A., et al. (2022). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOGICAL EVALUATION. Bulletin of the Chemical Society of Ethiopia, 36(1), 1-16. Retrieved from [Link]

-

Al-Hourani, B. J., et al. (2025). Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Egyptian Journal of Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN103420749B - Green synthesis method of thiourea derivative.

-

Uccello-Barretta, G., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. The Journal of Organic Chemistry, 87(18), 12265-12275. Retrieved from [Link]

-

ResearchGate. (n.d.). The chemical structure of thiourea. Retrieved December 27, 2025, from [Link]

-

Kucharov, B. E., et al. (2020). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. E3S Web of Conferences, 164, 04028. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea. National Center for Biotechnology Information. Retrieved December 27, 2025, from [Link]

-

Swain, S. P., Kumar, K. N., & Ravichandran, V. (n.d.). Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. ChemRxiv. Retrieved from [Link]

-

Pádár, A., et al. (2016). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 21(10), 1373. Retrieved from [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. mdpi.com [mdpi.com]

- 6. 1-(4-ETHOXYPHENYL)-2-THIOUREA, CasNo.880-29-5 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 7. globethesis.com [globethesis.com]

- 8. CN103420749B - Green synthesis method of thiourea derivative - Google Patents [patents.google.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. This compound | 880-29-5 [sigmaaldrich.com]

- 12. tandfonline.com [tandfonline.com]

- 13. chemrevlett.com [chemrevlett.com]

- 14. researchgate.net [researchgate.net]

- 15. ajol.info [ajol.info]

An Investigative Framework for Elucidating the Mechanism of Action of 1-(4-Ethoxyphenyl)thiourea

Abstract: 1-(4-Ethoxyphenyl)thiourea is a distinct molecule within the broader class of thiourea derivatives, a scaffold renowned for its diverse and potent biological activities.[1] While extensive research has illuminated the polypharmacology of various thiourea-containing compounds, the specific mechanism of action for this compound remains largely uncharacterized. This technical guide presents a structured, hypothesis-driven framework for the comprehensive investigation of its biological targets and cellular effects. We move beyond a simple recitation of facts to propose a multi-pronged experimental strategy, grounded in the established activities of analogous structures, to systematically uncover its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed protocols necessary to dissect the molecule's mechanism of action, from broad-spectrum screening to specific target validation.

Introduction to the Thiourea Scaffold: A Foundation for Mechanistic Inquiry

The thiourea functional group, characterized by a central thiocarbonyl flanked by two amine groups, is a versatile pharmacophore.[1] Its structure, particularly the ability of the thione form to tautomerize to a thiol form, allows for complex interactions with biological macromolecules.[1] Thiourea derivatives are known to engage with targets through hydrogen bonding, coordination with metal ions in metalloenzymes, and hydrophobic interactions, leading to a wide array of biological responses.[1][2]

Established Polypharmacology of Thiourea Derivatives

The thiourea scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a remarkable range of activities. This established polypharmacology provides the logical foundation for our proposed investigation into this compound. Key activities reported in the literature are summarized below.

| Biological Activity | Specific Examples / Targets | Key Findings | References |

| Enzyme Inhibition | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Various derivatives show potent inhibition, suggesting a role in neurodegenerative disease research. | [3][4] |

| Receptor Tyrosine Kinases (VEGFR2, VEGFR3, PDGFRβ) | Certain derivatives exhibit anti-angiogenic potential by inhibiting key kinases in cancer signaling. | [5] | |

| Fatty Acid Desaturase (DesA3) | The antitubercular drug Isoxyl (a thiourea) specifically inhibits oleic acid synthesis in M. tuberculosis. | [6] | |

| Tyrosinase, α-Amylase, α-Glucosidase | Broad inhibitory profiles suggest applications in metabolic disorders and pigmentation control. | [5][7][8] | |

| Antimicrobial | S. aureus (including MRSA), E. coli, P. aeruginosa | Activity is often selective for Gram-positive bacteria; mechanisms include cell wall disruption and enzyme inhibition (e.g., DNA gyrase). | [3][9][10] |

| Antiviral | Tobacco Mosaic Virus (TMV), Potato Virus Y (PVY), HIV | Mechanisms include inhibition of viral capsid protein polymerization and induction of host plant defense enzymes. | [11][12][13][14] |

| Anticancer | Various Cancer Cell Lines (Colon, Breast, Lung) | Cytotoxicity is a common feature, often linked to the induction of apoptosis and inhibition of cancer-specific signaling pathways. | [5][15] |

| Antioxidant | DPPH and ABTS Radical Scavenging | The thiourea moiety can neutralize free radicals, indicating potential for mitigating oxidative stress. | [1][3][5] |

Profile of this compound

The subject of this guide, this compound, is an organic organosulfur compound.[16][17] Its structure consists of a central thiourea core linked to an ethoxyphenyl group. The presence of the electron-donating ethoxy group and the aromatic ring, combined with the hydrogen-bonding capabilities of the thiourea nitrogens, suggests a high potential for specific interactions with biological targets.[18]

A Hypothesis-Driven Approach to Mechanistic Discovery

Given the diverse activities of the parent scaffold, a systematic, parallel investigation is required. We propose three primary mechanistic hypotheses, each with a dedicated experimental workflow designed for validation.

Hypothesis 1: this compound Functions as an Enzyme Inhibitor

Causality: The high frequency of enzyme inhibition reported for thiourea derivatives, particularly against cholinesterases and kinases, makes this the most probable mechanism of action.[4][5][18] The structure's hydrogen bond donors/acceptors are well-suited for interaction with active site residues.

This workflow is designed to first identify potential enzyme targets from a broad panel and then validate the "hit" with detailed kinetic analysis.

Caption: Workflow for assessing antimicrobial activity and mechanism.

This standard protocol determines the lowest concentration of an agent that prevents visible growth of a microorganism.

-

Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi), typically ranging from 256 µg/mL to 0.5 µg/mL.

-

Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) to a final concentration of 5 x 10^5 CFU/mL.

-

Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

-

Inoculation and Incubation:

-

Add the microbial inoculum to each well containing the compound dilutions.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.

-

-

Determining MBC (Optional but Recommended):

-

Take a 10 µL aliquot from each well that shows no growth (at and above the MIC).

-

Spot-plate the aliquot onto a drug-free agar plate.

-

Incubate the agar plate at 37°C for 24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

-

Hypothesis 3: The Compound Induces Cancer Cell Cytotoxicity

Causality: The structural motifs within this compound are common in compounds known to inhibit the proliferation of cancer cells. [15]Potential mechanisms include the inhibition of receptor tyrosine kinases or the induction of apoptosis through interactions with intracellular signaling proteins. [5]

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

-

Cell Culture:

-

Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO2 atmosphere.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the cells and replace it with medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of a 5 mg/mL MTT solution to each well.

-

Incubate for another 3-4 hours, allowing the formazan crystals to form.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

-

Data Synthesis and Hypothetical Pathway Analysis

Positive results from any of the primary screens must be integrated to form a cohesive mechanistic hypothesis. For example, if the compound inhibits a specific receptor tyrosine kinase (Hypothesis 1) and also shows cytotoxicity in a cancer cell line known to be dependent on that kinase's signaling (Hypothesis 3), this provides strong, cross-validating evidence for a specific mechanism of action.

Based on literature for similar thiourea derivatives that inhibit VEGFR2,[5] a plausible mechanism for anticancer activity could be the disruption of the VEGF signaling pathway, which is critical for tumor angiogenesis.

Caption: Hypothetical inhibition of the VEGFR2 signaling pathway by this compound.

Summary and Future Directions

This guide outlines a logical, multi-hypothesis framework to systematically investigate the mechanism of action of this compound. By leveraging the known polypharmacology of the thiourea class, we can design targeted experiments to efficiently probe for enzyme inhibition, antimicrobial activity, and anticancer effects. The proposed workflows emphasize a tiered approach, beginning with broad screening and progressing to detailed mechanistic studies for any confirmed activities.

A positive outcome from this investigative strategy would not only define the molecular targets of this compound but would also pave the way for future structure-activity relationship (SAR) studies. Such studies would be crucial for optimizing its potency and selectivity, ultimately determining its viability as a lead compound for drug development.

References

- 1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)thiourea - Smolecule.

- Synthesis, antiviral and anticancer activity of some novel thioureas derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide - PubMed.

- Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea deriv

- Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects.

- Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents - ResearchG

- Antibacterial activity of compounds 1-4.

- (PDF)

- Biological Applications of Thiourea Deriv

- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity.

- This compound - gsrs.

- Design, synthesis, and biological evaluation of novel thiourea derivatives as small molecule inhibitors for prost

- Antimicrobial Activity and Structural Study of Disubstituted Thiourea Deriv

- 1-(4-Ethoxyphenyl)-3-[1-(4-phenylphenyl)ethylideneamino]thiourea | C23H23N3OS | CID - PubChem.

- Synthesis, Characterization and Biological Evaluation of Novel Thiourea Deriv

- Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PubMed Central.

- Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis.

- Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Educ

- Antiviral activity and mechanism of action of novel thiourea containing chiral phosphon

- Design, synthesis and Anti-PVY activity of planar chiral thiourea derivatives incorpor

- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC.

- The proposed mechanism for the formation of thiourea - ResearchG

- Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphon

- Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replic

- ANTI-OXIDATIVE BURST, CYTOTOXICITY, AND ADME STUDIES OF THIOUREA COMPOUNDS | Pharmacophore.

- Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simul

Sources

- 1. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, antiviral and anticancer activity of some novel thioureas derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiviral activity and mechanism of action of novel thiourea containing chiral phosphonate on tobacco mosaic virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and Anti-PVY activity of planar chiral thiourea derivatives incorporated with [2.2]Paracyclophane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. youtube.com [youtube.com]

- 17. GSRS [gsrs.ncats.nih.gov]

- 18. Buy 1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)thiourea [smolecule.com]

biological activity of 1-(4-Ethoxyphenyl)thiourea derivatives.

An In-depth Technical Guide to the Biological Activity of 1-(4-Ethoxyphenyl)thiourea Derivatives

Authored by: Gemini, Senior Application Scientist

Foreword: The Versatile Scaffold of Thiourea in Modern Drug Discovery

Thiourea, an organosulfur compound with the chemical formula SC(NH₂)₂, represents a cornerstone structural motif in the field of medicinal chemistry.[1] Its structural analogy to urea, with the pivotal substitution of a sulfur atom for oxygen, confers a unique set of physicochemical properties that make it a "privileged structure" in drug design.[2][3] The thiourea moiety features N-H groups that act as effective hydrogen bond donors and a sulfur atom that can serve as a hydrogen bond acceptor, enabling potent interactions with a wide array of biological targets like enzymes and cellular receptors.[1] This inherent versatility has led to the development of thiourea derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and potent enzyme-inhibitory properties.[1][2]

This guide focuses specifically on derivatives of this compound. This subclass combines the core thiourea scaffold with a 4-ethoxyphenyl group, a feature that can modulate lipophilicity and pharmacokinetic properties, influencing the compound's absorption, distribution, metabolism, and excretion (ADME) profile. We will delve into the synthesis, multifaceted biological activities, and mechanisms of action of these compounds, providing researchers and drug development professionals with a comprehensive technical overview grounded in recent scientific findings.

Synthetic Pathways to this compound Derivatives

The synthesis of thiourea derivatives is typically straightforward and efficient. The most prevalent and reliable method involves the nucleophilic addition of an amine to an isothiocyanate. For the specific synthesis of this compound derivatives, this can be achieved via two primary routes depending on the available starting materials.

Route A: Reaction of 4-ethoxyaniline with a substituted isothiocyanate. Route B: Reaction of 4-ethoxyphenyl isothiocyanate with a substituted amine.

The reaction is generally carried out in a suitable organic solvent, such as acetone or toluene, and often proceeds to completion at room temperature or with gentle refluxing.[2]

General Experimental Protocol: Synthesis of a 1-(4-Ethoxyphenyl)-3-(aryl)thiourea Derivative

-

Preparation of Reactants: Dissolve one equivalent of 4-ethoxyaniline in dry acetone.

-

Initiation of Reaction: To this solution, add one equivalent of the desired aryl isothiocyanate dropwise while stirring.

-

Reaction Progression: Allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion, the resulting solid precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed with cold solvent (e.g., ethanol or acetone) and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure thiourea derivative.[2]

-

Characterization: The final structure and purity are confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and elemental analysis.[4]

Caption: General workflow for the synthesis of this compound derivatives.

Anticancer and Cytotoxic Activity

A significant body of research highlights the potent anticancer activity of thiourea derivatives, and the 1-(4-ethoxyphenyl) scaffold is no exception. These compounds exert their effects through multiple mechanisms, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Enzyme Inhibition and Apoptosis Induction

The anticancer properties of thiourea derivatives are frequently attributed to their ability to inhibit various enzymes crucial for carcinogenesis.[5] One of the primary targets is the family of Receptor Tyrosine Kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells and drive tumor growth.[6] By binding to the ATP-binding site of the kinase domain, these compounds can block downstream signaling pathways, leading to cell cycle arrest and apoptosis.

Furthermore, many thiourea derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often achieved by disrupting mitochondrial function, increasing the expression of pro-apoptotic proteins, and activating caspases, the key executioners of the apoptotic cascade.[6][7]

Caption: Simplified Structure-Activity Relationship (SAR) logic.

Detailed Protocol: In Vitro Antimicrobial Susceptibility Testing

Broth Microdilution Method for MIC Determination

This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

-

Preparation of Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Transfer colonies to a tube containing sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this suspension 1:100 in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

-

Preparation of Compound Dilutions: a. Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using MHB to achieve a range of desired concentrations. Each well should contain 50 µL of the diluted compound.

-

Inoculation of Microtiter Plate: a. Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. b. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.

-

Reading Results: a. The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a plate reader.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

Derivatives of this compound have unequivocally demonstrated their potential as a versatile and potent class of biologically active compounds. The combination of the thiourea pharmacophore with the 4-ethoxyphenyl moiety provides a robust scaffold for developing novel therapeutic agents targeting a wide range of diseases, from cancer and bacterial infections to diabetes and neurodegenerative disorders. The straightforward synthesis and the clear structure-activity relationships that are emerging from current research make these compounds highly attractive for further development.

Future research should focus on:

-

Lead Optimization: Systematically modifying the most potent compounds to improve their efficacy, selectivity, and pharmacokinetic profiles.

-

In Vivo Studies: Moving promising candidates from in vitro assays to preclinical animal models to evaluate their therapeutic efficacy and safety in a whole-organism context.

-

Mechanism Elucidation: Employing advanced molecular biology and biochemical techniques to precisely identify the molecular targets and signaling pathways affected by these compounds.

-

Combating Drug Resistance: Investigating the efficacy of these derivatives against multi-drug resistant strains of bacteria and cancer cells, a critical area of unmet medical need.

The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutic agents.

References

- BenchChem. (n.d.). Literature review on the discovery of novel thiourea compounds.

- MDPI. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review.

- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025, April 14).

- Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20.

- Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (n.d.). PubMed Central.

- Synthesis, antiviral and anticancer activity of some novel thioureas derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide. (n.d.). PubMed.

- (PDF) Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (n.d.).

- Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. (2023, December 19).

- RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. (n.d.). Malaysian Journal of Analytical Sciences.

- Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents. (2025, October 5). ResearchGate.

- Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (n.d.). MDPI.

- Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. (2025, August 5).

- Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. (2025, June 18). ResearchGate.

- Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. (n.d.).

- Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. (n.d.). PMC - NIH.

- Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023, April 4). PubMed Central.

- This compound. (n.d.). gsrs.

- Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus. (2022, December 24). PubMed.

- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2021, July 27). PMC.

- Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. (2020, July 15). PubMed.

- Oleiwi, A. Q., et al. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Iraqi Journal of Science, 64(1), 1-12.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Crystal Structure and Spectroscopic Analysis of 1-(4-Ethoxyphenyl)thiourea

Abstract

This technical guide provides a comprehensive analysis of 1-(4-Ethoxyphenyl)thiourea, a molecule of significant interest in medicinal chemistry and materials science. This document delves into the synthesis, detailed crystal structure, and spectroscopic characterization of this thiourea derivative. By integrating experimental protocols with theoretical insights, this guide serves as an essential resource for researchers, scientists, and professionals in drug development. The narrative emphasizes the causal relationships behind experimental choices and provides a self-validating framework for the described protocols. All key claims are substantiated with citations to authoritative scientific literature.

Introduction: The Significance of Thiourea Derivatives

Thiourea derivatives, characterized by the N-(C=S)-N functional group, are a versatile class of organic compounds with a broad spectrum of applications. Their unique structural and electronic properties, stemming from the polarizable thiocarbonyl group and the hydrogen-bonding capabilities of the N-H protons, make them valuable scaffolds in various scientific domains. In medicinal chemistry, thiourea moieties are present in a range of compounds exhibiting anticancer, antiviral, antibacterial, and antifungal activities.[1][2] Their ability to form stable complexes with metal ions also makes them useful in analytical chemistry and as precursors in organic synthesis.[3]

This compound (C₉H₁₂N₂OS, Molar Mass: 196.27 g/mol , CAS No: 880-29-5) is a member of this important class of compounds.[4] Understanding its three-dimensional structure at the atomic level is paramount for elucidating its structure-activity relationships, designing novel therapeutic agents, and developing new materials with tailored properties. This guide provides a detailed exploration of its synthesis, crystal packing, and spectroscopic signature.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through a straightforward and efficient reaction between 4-ethoxyaniline and a source of thiocyanate. The following protocol outlines a reliable method for its preparation and subsequent crystallization.

Experimental Protocol: Synthesis and Crystallization

Objective: To synthesize this compound and grow single crystals suitable for X-ray diffraction.

Materials:

-

4-ethoxyaniline

-

Ammonium thiocyanate

-

Hydrochloric acid

-

Ethanol

-

Acetone

-

Distilled water

Procedure:

-

Isothiocyanate Formation (In Situ):

-

In a round-bottom flask, dissolve 4-ethoxyaniline (1 eq.) in a mixture of water and concentrated hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of ammonium thiocyanate (1.1 eq.) dropwise while maintaining the low temperature and stirring vigorously.

-

The reaction mixture is stirred for an additional 2-3 hours at room temperature, during which the product precipitates out of the solution.

-

-

Isolation and Purification:

-

The resulting solid precipitate is collected by vacuum filtration and washed thoroughly with cold distilled water to remove any unreacted salts.

-

The crude product is then recrystallized from an ethanol-water mixture to yield pure this compound as a crystalline solid.

-

-

Single Crystal Growth:

-

Dissolve the purified product in a minimal amount of a suitable solvent, such as acetone or ethanol, at a slightly elevated temperature.

-

Allow the solution to cool slowly to room temperature.

-

The solvent is then allowed to evaporate slowly over several days in a dust-free environment.

-

Colorless, needle-like single crystals suitable for X-ray diffraction analysis will form.

-

Causality Behind Experimental Choices: The in-situ formation of the isothiocyanate intermediate from the amine and thiocyanate under acidic conditions is a classic and efficient method for the synthesis of thioureas. The slow evaporation technique for crystal growth is chosen to allow for the orderly arrangement of molecules into a well-defined crystal lattice, which is essential for obtaining high-quality diffraction data.

Synthesis Workflow Diagram

Sources

Spectroscopic Profile of 1-(4-Ethoxyphenyl)thiourea: A Technical Guide for Researchers

Introduction

1-(4-Ethoxyphenyl)thiourea, a derivative of thiourea bearing an ethoxyphenyl substituent, represents a class of compounds with significant interest in medicinal chemistry and materials science. Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their purity and identity in drug development and other applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation of such compounds.

Molecular Structure and Key Features

This compound possesses a multifunctional structure comprising a para-substituted aromatic ring, an ethoxy group, and a thiourea moiety. These features give rise to characteristic signals in various spectroscopic analyses. Understanding the contribution of each component is key to a thorough interpretation of the spectral data.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound.

¹H NMR Spectroscopy: Elucidating the Proton Environment

Theoretical Principles: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The chemical shift (δ) is indicative of the electronic environment of a proton, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.

Experimental Protocol: A Validated Approach

A standard protocol for acquiring the ¹H NMR spectrum of a thiourea derivative would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for thiourea derivatives due to its ability to solubilize the compound and the fact that the N-H protons are often observable as broad singlets.[2]

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range of 0-12 ppm is typically sufficient for most organic molecules.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum and Interpretation

Based on the structure of this compound and data from analogous compounds, the following proton signals are anticipated:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| -CH₃ (Ethyl) | ~1.3 | Triplet (t) | 3H | Upfield aliphatic protons, split by the adjacent -CH₂- group. |

| -CH₂- (Ethyl) | ~4.0 | Quartet (q) | 2H | Deshielded by the adjacent oxygen atom, split by the -CH₃ group. |

| Ar-H (ortho to -OCH₂CH₃) | ~6.9 | Doublet (d) | 2H | Aromatic protons shielded by the electron-donating ethoxy group. |

| Ar-H (ortho to -NHCSNH₂) | ~7.3 | Doublet (d) | 2H | Aromatic protons deshielded by the thiourea moiety. |

| -NH- (Aromatic) | ~9.5 | Broad Singlet (br s) | 1H | Deshielded proton attached to nitrogen and the aromatic ring. |

| -NH₂ (Thiourea) | ~7.5 | Broad Singlet (br s) | 2H | Protons of the terminal amino group of the thiourea. |

Note: The chemical shifts of N-H protons can be highly variable and are dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Principles: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of each carbon is highly sensitive to its hybridization and the electronegativity of attached atoms.

Experimental Protocol: A Self-Validating System

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is often required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: A 100 MHz or higher spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically needed to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Predicted ¹³C NMR Spectrum and Interpretation

The expected chemical shifts for the carbon atoms in this compound are summarized below:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| -CH₃ (Ethyl) | ~15 | Upfield aliphatic carbon. |

| -CH₂- (Ethyl) | ~63 | Aliphatic carbon attached to the electronegative oxygen. |

| Ar-C (ortho to -OCH₂CH₃) | ~115 | Aromatic carbon shielded by the ethoxy group. |

| Ar-C (ortho to -NHCSNH₂) | ~125 | Aromatic carbon deshielded by the thiourea group. |

| Ar-C (ipso to -OCH₂CH₃) | ~155 | Aromatic carbon directly attached to the oxygen atom. |

| Ar-C (ipso to -NHCSNH₂) | ~130 | Aromatic carbon attached to the nitrogen of the thiourea group. |

| C=S (Thiourea) | ~180 | The thiocarbonyl carbon, which is significantly deshielded. |

Part 2: Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of absorption is characteristic of the type of bond and the functional group to which it belongs.

Experimental Protocol: A Robust Method

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or as a mull in Nujol. For a KBr pellet, a small amount of the solid sample is ground with dry KBr and pressed into a transparent disk.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or Nujol is recorded and subtracted from the sample spectrum.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3100 | N-H stretching | Thiourea (-NH and -NH₂) |

| 3100-3000 | C-H stretching | Aromatic C-H |

| 2980-2850 | C-H stretching | Aliphatic C-H (ethyl group) |

| 1600-1580, 1500-1400 | C=C stretching | Aromatic ring |

| ~1550 | N-H bending | Thiourea (-NH₂) |

| ~1240 | C-O stretching | Aryl-alkyl ether |

| ~1100 | C-N stretching | Aromatic amine |

| ~830 | C-H out-of-plane bending | 1,4-disubstituted benzene |

| ~750 | C=S stretching | Thiourea |

Part 3: Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: A Standard Workflow

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. EI typically leads to extensive fragmentation, while ESI often produces the protonated molecular ion [M+H]⁺ with less fragmentation.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.

Predicted Mass Spectrum and Interpretation

The molecular weight of this compound is 196.27 g/mol .[1]

-

Molecular Ion (M⁺): In an EI spectrum, a molecular ion peak at m/z = 196 would be expected.

-

Protonated Molecular Ion ([M+H]⁺): In an ESI spectrum, a prominent peak at m/z = 197 would be observed.

Expected Fragmentation Pattern (EI-MS):

The fragmentation of this compound under EI conditions is likely to proceed through several pathways:

Fragmentation Workflow

Key fragment ions that could be observed include:

-

Loss of the thiourea group: Cleavage of the Ar-NH bond could lead to a fragment corresponding to the ethoxyphenyl cation.

-

Cleavage of the ethoxy group: Loss of an ethyl radical (•C₂H₅) or ethylene (C₂H₄) is a common fragmentation pathway for ethoxy-substituted aromatic compounds.

-

Fragmentation of the thiourea moiety: Cleavage within the thiourea group can lead to characteristic ions.

Summary of Spectroscopic Data

| Technique | Key Predicted Observations |

| ¹H NMR | Signals for ethyl protons, aromatic protons in a para-substitution pattern, and N-H protons of the thiourea group. |

| ¹³C NMR | Resonances for aliphatic carbons of the ethyl group, aromatic carbons, and a characteristic downfield signal for the thiocarbonyl carbon (C=S). |

| IR Spectroscopy | Characteristic absorption bands for N-H, aromatic and aliphatic C-H, C=C (aromatic), C-O (ether), and C=S bonds. |

| Mass Spectrometry | Molecular ion peak at m/z 196 (EI) or 197 (ESI, [M+H]⁺), with fragmentation patterns corresponding to the loss of the ethoxy and thiourea moieties. |

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic analysis of this compound. The presented data and interpretations are grounded in the fundamental principles of NMR, IR, and Mass Spectrometry and are supported by data from analogous compounds. This guide is intended to be a valuable resource for researchers working on the synthesis, characterization, and application of this and related thiourea derivatives, enabling them to confidently interpret their experimental findings and verify the structure and purity of their compounds. The provided protocols offer a starting point for robust and reliable data acquisition.

References

-

GSRI. This compound. Available at: [Link].

-

MDPI. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Available at: [Link].

-

AJOL. THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. Available at: [Link].

-

DergiPark. Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Available at: [Link].

Sources

quantum chemical studies of 1-(4-Ethoxyphenyl)thiourea